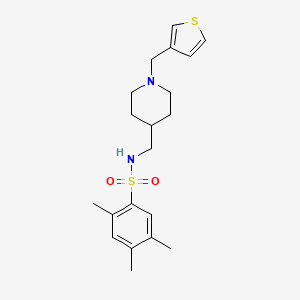
2,4,5-trimethyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings. The benzenesulfonamide group would likely contribute to the polarity of the molecule, while the thiophene and piperidine rings could potentially participate in aromatic stacking interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the benzenesulfonamide group could contribute to its solubility in water, while the thiophene and piperidine rings could influence its stability and reactivity.科学的研究の応用
Phospholipase A2 Inhibition
A study by Oinuma et al. (1991) explored the synthesis and biological evaluation of substituted benzenesulfonamides, including compounds similar to the one , as potent inhibitors of membrane-bound phospholipase A2. These compounds showed significant inhibition of arachidonic acid liberation and reduced myocardial infarction size in rats (Oinuma et al., 1991).
HIV-1 Infection Prevention
Cheng De-ju (2015) conducted research focusing on the synthesis and structural characterization of methylbenzenesulfonamide CCR5 antagonists, which can be used in the prevention of human HIV-1 infection (Cheng De-ju, 2015).
Photodynamic Therapy for Cancer Treatment
Pişkin et al. (2020) synthesized a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups, demonstrating potential for use as Type II photosensitizers in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Carbonic Anhydrase IX Inhibition
A study by Lolak et al. (2019) involved the synthesis of novel ureido benzenesulfonamides incorporating triazine moieties, which were effective inhibitors of the carbonic anhydrase IX isoform, relevant in cancer research (Lolak, Akocak, Bua, & Supuran, 2019).
Cholinesterase Inhibition
Research by Khalid (2012) synthesized bioactive sulfonamides bearing a piperidine nucleus with notable activity against cholinesterase enzymes, suggesting potential applications in neurological disorders (Khalid, 2012).
Cytotoxicity and Anticancer Properties
Gul et al. (2016) synthesized new benzenesulfonamide derivatives and evaluated them for cytotoxicity and potential as carbonic anhydrase inhibitors, indicating their relevance in anti-tumor activity studies (Gul et al., 2016).
Antimicrobial Activity
Desai, Makwana, and Senta (2016) investigated the antimicrobial activity of novel benzenesulfonamide derivatives, demonstrating significant effects on several microbial strains (Desai, Makwana, & Senta, 2016).
Antibacterial Agents
Abbasi et al. (2015) focused on the synthesis of novel N-alkyl/aralkyl benzenesulfonamides, finding them to be potent antibacterial agents (Abbasi et al., 2015).
作用機序
将来の方向性
The future directions for research on this compound would likely depend on its intended use. If it’s being developed as a drug, future research could involve testing its efficacy and safety in preclinical and clinical trials. If it’s being used for other purposes, future research could involve studying its physical and chemical properties in more detail .
特性
IUPAC Name |
2,4,5-trimethyl-N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O2S2/c1-15-10-17(3)20(11-16(15)2)26(23,24)21-12-18-4-7-22(8-5-18)13-19-6-9-25-14-19/h6,9-11,14,18,21H,4-5,7-8,12-13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNMXTJGIHGXBOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC2CCN(CC2)CC3=CSC=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-trimethyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Fluoro-2-methyl-3-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]quinazolin-4-one](/img/structure/B2414818.png)
![(5Z)-1-(1,1-Dioxothiolan-3-yl)-4-methyl-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-2,6-dioxopyridine-3-carbonitrile](/img/structure/B2414820.png)
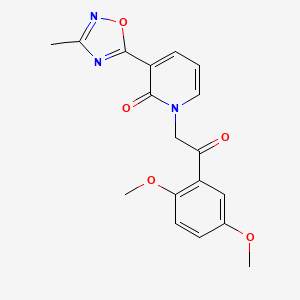
![Isoxazol-5-yl(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2414823.png)
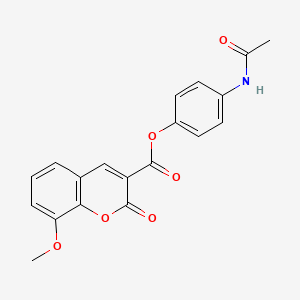

![3-(4-{2-[(3-Aminopropyl)amino]ethyl}piperazin-1-yl)propan-1-amine](/img/structure/B2414827.png)

![[6-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3,5-dimethoxybenzoate](/img/structure/B2414829.png)
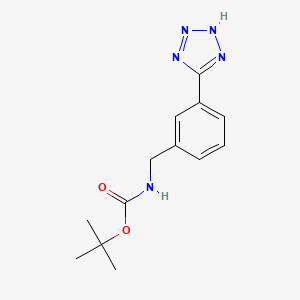
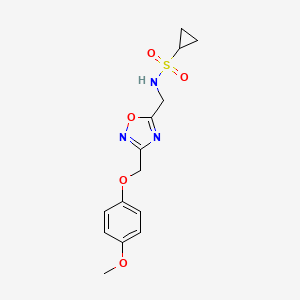
![4-Methoxy-1-methyl-5-[2-(2-methylpyrazol-3-yl)piperidine-1-carbonyl]pyridin-2-one](/img/structure/B2414836.png)
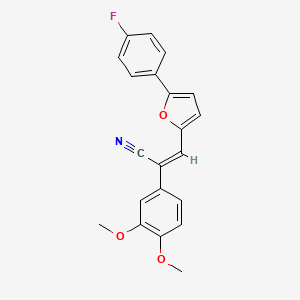
![1-(3-chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B2414841.png)